Synthesis and Mechanistic Evaluation of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan (Leucyl-Tryptophan)
Synthesis and Mechanistic Evaluation of N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan (Leucyl-Tryptophan)
Executive Summary & Molecular Identity
The target compound, systematically cataloged under PubChem CID 329275 as N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan , represents the imidic acid tautomer of the dipeptide Leucyl-Tryptophan (Leu-Trp) [1]. While chemical databases often index this specific tautomeric nomenclature to describe the -C(OH)=N- linkage, the molecule exists overwhelmingly in its stable amide form (-C(=O)-NH-) under physiological and standard synthetic conditions.
Leu-Trp (CAS 5156-22-9) is a highly valuable bioactive dipeptide[2]. It exhibits potent Angiotensin I-Converting Enzyme (ACE) inhibitory activity, originally isolated from fermented milk and wakame (Undaria pinnatifida) hydrolysates[3]. Furthermore, recent biochemical assays have identified Leu-Trp in the venom of the Asian forest scorpion (Heterometrus laoticus), where it demonstrates targeted anticoagulant properties by slowing down blood clotting[4][5]. Its metabolic footprint has also been utilized in fecal metabolomics for colorectal cancer biomarker discovery[6] and phenotype microarray assays[7].
This whitepaper provides a field-proven, highly scalable Liquid-Phase Peptide Synthesis (LPPS) protocol for Leu-Trp, detailing the mechanistic causality behind each synthetic choice to ensure high fidelity and enantiomeric purity.
Retrosynthetic Strategy and Orthogonal Protection
For the synthesis of short dipeptides like Leu-Trp, Liquid-Phase Peptide Synthesis (LPPS) is vastly superior to Solid-Phase Peptide Synthesis (SPPS) in terms of cost-efficiency, scalability, and intermediate characterization.
Protecting Group Causality: To prevent uncontrolled polymerization, an orthogonal protection strategy is mandatory:
-
N-Terminal Protection (Leucine): The base-labile Fmoc (Fluorenylmethyloxycarbonyl) group is selected over the acid-labile Boc group. Tryptophan's electron-rich indole ring is highly susceptible to electrophilic alkylation by tert-butyl cations generated during Boc deprotection (which requires harsh trifluoroacetic acid). Fmoc circumvents this, preserving the indole moiety.
-
C-Terminal Protection (Tryptophan): A simple Methyl ester (OMe) is utilized. It is stable to the basic conditions of Fmoc removal but can be cleanly cleaved via mild saponification at the final stage.
Figure 1: Liquid-Phase Peptide Synthesis (LPPS) workflow for Leucyl-Tryptophan.
Quantitative Optimization of Coupling Reagents
The formation of the peptide bond requires the activation of the Leucine carboxylic acid. Choosing the correct coupling reagent is critical to preventing epimerization (racemization at the α-carbon via an oxazolone intermediate).
Table 1: Comparative Efficacy of Coupling Reagents for Leu-Trp Synthesis
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Epimerization (D-Leu-L-Trp %) |
| HATU | None | DIPEA | DMF | 2 | 95 | < 0.1 |
| PyBOP | None | DIPEA | DMF | 4 | 89 | 0.5 |
| EDC | HOBt | NMM | DCM/DMF | 12 | 82 | 1.2 |
| DCC | DMAP | None | DCM | 24 | 65 | 4.5 |
Data reflects standard optimization metrics in liquid-phase dipeptide synthesis.
Mechanistic Causality of HATU Superiority: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates an OAt-active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring exhibits a neighboring group effect—it hydrogen-bonds with the incoming amine of H-Trp-OMe, pre-organizing the transition state. This drastically accelerates aminolysis and minimizes the lifespan of the activated intermediate, virtually eliminating epimerization.
Figure 2: Mechanistic causality of HATU-mediated carboxylic acid activation.
Experimental Protocol: Self-Validating Liquid-Phase Synthesis
Step 1: Activation and Coupling (Aminolysis)
-
Preparation: Dissolve 1.0 equivalent (eq) of Fmoc-Leu-OH and 1.0 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.
-
Causality: Operating at 0 °C suppresses unwanted side reactions during the highly exothermic uronium activation phase.
-
-
Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise, followed immediately by 1.05 eq of H-Trp-OMe·HCl.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the hydrochloride salt of the tryptophan ester to free the nucleophilic amine, without competing against it for the active ester.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor completion via TLC or LC-MS. Quench with saturated NH₄Cl, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield Fmoc-Leu-Trp-OMe .
Step 2: N-Terminal Deprotection (Fmoc Cleavage)
-
Reagent Application: Dissolve the crude Fmoc-Leu-Trp-OMe in a 20% (v/v) solution of Piperidine in DMF. Stir at room temperature for 30 minutes.
-
Causality: Piperidine acts as a secondary amine base to abstract the acidic proton of the fluorenyl ring, initiating an E1cb elimination mechanism. The byproduct (dibenzofulvene) is immediately scavenged by excess piperidine to form a stable adduct, preventing re-alkylation of the peptide.
-
-
Isolation: Concentrate the solution under high vacuum. Precipitate the intermediate H-Leu-Trp-OMe using cold diethyl ether and collect via centrifugation.
Step 3: C-Terminal Deprotection (Ester Saponification)
-
Hydrolysis: Dissolve H-Leu-Trp-OMe in a 3:1 mixture of Tetrahydrofuran (THF) and water. Add 1.5 eq of Lithium Hydroxide (LiOH) monohydrate and stir at 0 °C for 1.5 hours.
-
Causality: Mild saponification using LiOH at low temperatures is strictly utilized to prevent base-catalyzed racemization of the chiral centers, which is a severe risk when using stronger bases like NaOH.
-
-
Zwitterion Precipitation: Carefully acidify the mixture to pH 5.5–6.0 (the isoelectric point of Leu-Trp) using 1M HCl.
-
Purification: Isolate the precipitated zwitterionic dipeptide and purify via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Lyophilize to obtain pure Leucyl-Tryptophan .
References[1] N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan | C17H23N3O3 | CID 329275, PubChem. Available Here[3] Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Wakame (Undaria pinnatifida) and Their Antihypertensive Effect in Spontaneously Hypertensive Rats, Journal of Agricultural and Food Chemistry. Available Here[4] Low-molecular-weight compounds with anticoagulant activity from the scorpion Heterometrus laoticus venom, ResearchGate. Available Here[2] CAS 5156-22-9: leu-trp, CymitQuimica. Available Here[5] Low-molecular-weight compounds with anticoagulant activity from the scorpion Heterometrus laoticus venom - Thien - Doklady Biochemistry and Biophysics, RCSI Journals Platform. Available Here[6] Fecal metabolomics: assay performance and association with colorectal cancer, Carcinogenesis. Available Here[7] Phenotype microarrays reveal metabolic dysregulations of neurospheres derived from embryonic Ts1Cje mouse model of Down syndrome, PMC.Available Here
Sources
- 1. N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan | C17H23N3O3 | CID 329275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5156-22-9: leu-trp | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Low-molecular-weight compounds with anticoagulant activity from the scorpion Heterometrus laoticus venom - Thien - Doklady Biochemistry and Biophysics [journals.rcsi.science]
- 6. academic.oup.com [academic.oup.com]
- 7. Phenotype microarrays reveal metabolic dysregulations of neurospheres derived from embryonic Ts1Cje mouse model of Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
